Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one
Overview
Description
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indole moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
It is known that cyclopropyl group, a significant structure in many compounds including this one, demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .
Mode of Action
It has been observed that in reactions with electrophiles, nucleophiles, and reducing agents, the cyclopropane ring of the compound remains intact .
Result of Action
Compounds containing a cyclopropyl group have been associated with antifungal, antibacterial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one typically involves multiple steps. One common method starts with the condensation of anthranilic acid with α-bromo-γ-butyrolactone, followed by spiroannelation with acetic anhydride and triethylamine, and subsequent decarboxylation in the presence of sodium chloride . This method yields the desired spirocompound in good yield.
Industrial Production Methods
While specific industrial production methods for Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one undergoes various chemical reactions, including:
Electrophilic Reactions: The compound reacts with electrophiles, where the cyclopropane ring remains intact.
Nucleophilic Reactions: It also reacts with nucleophiles without breaking the cyclopropane ring.
Reduction Reactions: The compound can be reduced using common reducing agents.
Common Reagents and Conditions
Electrophilic Reactions: Common electrophiles such as halogens and acids.
Nucleophilic Reactions: Nucleophiles like amines and alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic reactions may introduce halogen atoms into the molecule, while nucleophilic reactions may result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have similar spirocyclic structures but are fused to steroidal frameworks.
Spiroindolines and Spiroindoles: These compounds share the indole moiety but differ in the nature of the spirocyclic ring.
Uniqueness
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one is unique due to its specific combination of a cyclopropane ring and an indole moiety. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
spiro[1H-indole-2,1'-cyclopropane]-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-7-3-1-2-4-8(7)11-10(9)5-6-10/h1-4,11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGZKZGGDVMKDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214193 | |
Record name | Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64053-78-7 | |
Record name | Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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